molecular formula C14H22ClNO4 B030246 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride CAS No. 33947-96-5

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride

Cat. No.: B030246
CAS No.: 33947-96-5
M. Wt: 303.78 g/mol
InChI Key: TYCFNOCRTIAJQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzoic acid esters.

Mechanism of Action

The compound exerts its effects by interacting with β-adrenergic receptors in the heart. It blocks these receptors, leading to a decrease in the force and rate of heart contractions. This mechanism is similar to that of Bisoprolol, a well-known β-blocker used in the treatment of hypertension and heart-related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride is unique due to its specific structure, which allows it to serve as a precursor to Bisoprolol metabolites. This makes it particularly valuable in research focused on β-adrenergic receptor interactions and cardiovascular therapeutics .

Properties

IUPAC Name

methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3;/h4-7,10,12,15-16H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCFNOCRTIAJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481844
Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33947-96-5
Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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